N-(3-bromobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide
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Overview
Description
N-(3-bromobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. These compounds are known for their significant biological and pharmacological activities, making them valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol. The reaction is carried out in the presence of glacial acetic acid and is refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The bromine atom in the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolo[1,5-a]pyrazine derivatives, while substitution reactions can introduce various functional groups into the benzyl moiety.
Scientific Research Applications
N-(3-bromobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic compounds.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound’s pyrazolo[1,5-a]pyrazine core is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Triazolo[4,3-a]pyrazine derivatives: These compounds also have a nitrogen-containing heterocyclic structure and are known for their antibacterial properties.
Uniqueness
N-(3-bromobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is unique due to its specific substitution pattern and the presence of the bromobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H25BrN4O2 |
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Molecular Weight |
493.4 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide |
InChI |
InChI=1S/C25H25BrN4O2/c1-17(2)19-6-8-20(9-7-19)22-15-23-25(32)29(12-13-30(23)28-22)11-10-24(31)27-16-18-4-3-5-21(26)14-18/h3-9,12-15,17H,10-11,16H2,1-2H3,(H,27,31) |
InChI Key |
XOTHVHKSJVPXGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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